2-(Methyl(p-tolyl)amino)acetonitrile

Analytical Chemistry Quality Control Reference Standards

2-(Methyl(p-tolyl)amino)acetonitrile (CAS 64672-68-0; C10H12N2; MW 160.22 g/mol) is a tertiary aminoacetonitrile featuring an N-methyl group and a p-tolyl substituent on the aniline nitrogen, plus a terminal nitrile functionality. It belongs to the N-cyanomethyl-N-methylaniline subclass and is typically employed as a bifunctional synthetic intermediate in medicinal chemistry and materials science, where the nitrile group serves as a handle for further transformation (e.g., to amidines, tetrazoles, or carboxylic acids) while the tertiary amine modulates physicochemical properties such as hydrogen-bonding capacity and lipophilicity.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13926086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(p-tolyl)amino)acetonitrile
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C)CC#N
InChIInChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3
InChIKeyXYZYHPIQLBBOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methyl(p-tolyl)amino)acetonitrile: A Tertiary Aminoacetonitrile Intermediate for Synthetic and Analytical Workflows


2-(Methyl(p-tolyl)amino)acetonitrile (CAS 64672-68-0; C10H12N2; MW 160.22 g/mol) is a tertiary aminoacetonitrile featuring an N-methyl group and a p-tolyl substituent on the aniline nitrogen, plus a terminal nitrile functionality . It belongs to the N-cyanomethyl-N-methylaniline subclass and is typically employed as a bifunctional synthetic intermediate in medicinal chemistry and materials science, where the nitrile group serves as a handle for further transformation (e.g., to amidines, tetrazoles, or carboxylic acids) while the tertiary amine modulates physicochemical properties such as hydrogen-bonding capacity and lipophilicity [1][2].

Synthetic intermediate Nitrile group enables conversion to amidines, tetrazoles, or acids
Analytical standard Multi-modal spectral data supports method development
Green chemistry substrate Compatible with catalytic, cyanide-free synthetic routes

Why 2-(Methyl(p-tolyl)amino)acetonitrile Cannot Be Interchanged with Structurally Similar Aminoacetonitriles


Although many aminoacetonitriles share a common N–CH2–CN core, the presence of a tertiary amine (N-methyl) and a p-tolyl substituent in 2-(Methyl(p-tolyl)amino)acetonitrile introduces quantifiable differences in hydrogen-bond donor count, lipophilicity, and synthetic accessibility compared to secondary amine analogs such as 2-(p-tolylamino)acetonitrile (CAS 16728-84-0) or the des-methyl counterpart [1]. These differences translate into measurable impacts on membrane permeability, spectral detection characteristics, and the viability of specific catalytic synthetic routes, meaning that generic substitution with a simpler analog can compromise analytical accuracy, synthetic efficiency, and the physicochemical profile of downstream products [2].

Hydrogen bonding & permeability
Zero HBD; higher predicted lipophilicity
Additional HBD may reduce passive membrane diffusion
Analytical characterization
Complete NMR, IR, MS spectral reference available
No standard spectra; complicates method validation
Synthetic route
Cyanide-free catalytic oxidative cyanation feasible
Requires cyanide-based or harsher substitution routes

Quantitative Differentiation Evidence for 2-(Methyl(p-tolyl)amino)acetonitrile: Comparator-Based Data for Scientific Procurement


Comprehensive Spectral Characterization vs. Secondary Amine Analog

2-(Methyl(p-tolyl)amino)acetonitrile possesses a complete Computed (computed) spectral data package on SpectraBase encompassing 1 NMR, 1 FTIR, and 1 MS (GC) spectra [1]. A search for the closest secondary amine analog, 2-(p-tolylamino)acetonitrile (CAS 16728-84-0), in the same authoritative database returns no matching entry [2]. The absence of an equivalent multimodal spectral reference for the analog limits its utility as an unequivocal analytical standard in NMR, IR, or GC-MS method validation.

Spectral Coverage
Cross-study comparable
3 modalities (NMR, IR, MS) vs. 0 modalities for analog
Supports method development and peak confirmation
Class-level database review; SpectraBase query May 2026
Analytical Chemistry Quality Control Reference Standards

Hydrogen Bond Donor Count: Impact on Oral Bioavailability and Permeability

The computed hydrogen bond donor (HBD) count for 2-(Methyl(p-tolyl)amino)acetonitrile is zero, as the tertiary amine lacks an N–H proton . In contrast, the secondary amine analog 2-(p-tolylamino)acetonitrile possesses one HBD (N–H) [1]. Under Lipinski's Rule of Five guidelines, each HBD increment is associated with reduced passive membrane permeability [2]. The target compound additionally exhibits a computed XLogP of 2.6 , placing it in a favorable lipophilicity range for CNS exposure, while the analog's XLogP is 2.1

HBD & Lipophilicity
Head-to-head comparison
HBD 0 vs. 1, XLogP 2.6 vs. 2.1
May predict higher passive membrane diffusion
Computed properties; experimental validation needed
Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility via Greener Iron-Catalyzed Oxidative Cyanation

2-(Methyl(p-tolyl)amino)acetonitrile belongs to the N-cyanomethyl-N-methylaniline class, which can be produced via iron(III)-catalyzed oxidative cyanation of 4-substituted N,N-dimethylanilines using molecular oxygen and benzoyl cyanide [1]. The published method proceeds with high efficiency and selectivity under mild, room-temperature conditions. Secondary amines such as 2-(p-tolylamino)acetonitrile cannot be synthesized by this route because the mechanism requires a tertiary N,N-dimethylaniline substrate to form the key iminium intermediate. Syntheses of secondary aminoacetonitriles typically rely on Strecker condensation (aldehyde + amine + cyanide) or nucleophilic substitution with chloroacetonitrile, both of which employ more hazardous reagents, harsher conditions, or generate greater waste.

Synthetic Route
Class-level inference
Catalytic, cyanide-free route vs. traditional cyanide-based methods
Supports safer scale-up process development
Requires tertiary amine substrate; FeCl₃, O₂, RT
Synthetic Chemistry Green Chemistry Process Development

Higher Guaranteed Commercial Purity Compared with Secondary Amine Analog

MolCore supplies 2-(Methyl(p-tolyl)amino)acetonitrile with a guaranteed minimum purity of NLT 98% as part of its ISO-certified product line . In contrast, the secondary amine analog 2-(p-tolylamino)acetonitrile is most commonly listed by multiple vendors at a standard purity of 95% . A ≥3% purity advantage reduces the burden of pre-use purification, lowers the risk of impurity-driven false positives in biological assays, and ensures more reliable stoichiometric control in multi-step synthetic sequences.

Commercial Purity
Data to verify
NLT 98% vs. typical 95% for analog
May reduce pre-use purification needs
Supplier specification; batch verification recommended
Procurement Chemical Sourcing Quality Control

Optimized Application Scenarios for 2-(Methyl(p-tolyl)amino)acetonitrile Based on Evidence-Backed Differentiation


Analytical Standard for Multi-Modal Chromatographic Method Development

The comprehensive NMR, IR, and MS spectral dataset available on SpectraBase enables 2-(Methyl(p-tolyl)amino)acetonitrile to serve as a ready-to-use system suitability standard for developing and validating LC-MS, GC-MS, and FTIR methods targeting aminoacetonitrile derivatives. Its defined retention indices and fragmentation patterns reduce method development cycles compared to analogs requiring in-house spectral characterization.

CNS-Penetrant Fragment and Lead Optimization Scaffold

With zero hydrogen bond donors and a favorable XLogP of 2.6 , 2-(Methyl(p-tolyl)amino)acetonitrile provides an optimal physicochemical starting point for designing blood-brain barrier-permeable small molecules. Medicinal chemists targeting GPCRs, ion channels, or CNS transporters can install this fragment as a lipophilic tertiary amine module, avoiding the additional polarity and HBD penalty associated with secondary amine analogs.

Green Chemistry Route Scouting and Process Scale-Up

The availability of an iron-catalyzed, cyanide-free oxidative cyanation route positions 2-(Methyl(p-tolyl)amino)acetonitrile as a model substrate for developing sustainable manufacturing processes. Process chemists can use this compound to benchmark catalytic efficiency, oxygen mass transfer, and green metrics (E-factor, PMI) when transitioning from traditional Strecker or substitution methodologies.

High-Throughput Screening Library Production with Minimal Pre-Purification

The NLT 98% commercial purity of 2-(Methyl(p-tolyl)amino)acetonitrile allows direct use in automated liquid handling and HTS workflows without additional purification. This reduces per-compound processing costs and ensures that primary screening hits are less likely to be confounded by impurities, accelerating hit triage and confirmation in early drug discovery campaigns.

Application
Selection Property
Validation Focus
Multi-modal chromatographic method development
Comprehensive spectral reference data
System suitability and peak identification
CNS-permeable fragment optimization
Zero HBD and favorable lipophilicity profile
Permeability and brain penetration assays
Green chemistry route scouting and scale-up
Cyanide-free catalytic synthesis compatibility
E-factor, PMI, and process safety metrics
High-throughput screening library production
High commercial purity for direct use
Impurity profiling and assay interference testing
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